molecular formula C13H9Br2NO B11973681 N-(2,4-dibromophenyl)benzamide

N-(2,4-dibromophenyl)benzamide

Cat. No.: B11973681
M. Wt: 355.02 g/mol
InChI Key: WAKJWKVGCXBQNV-UHFFFAOYSA-N
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Description

N-(2,4-Dibromophenyl)benzamide is an aromatic amide derivative characterized by a benzamide core substituted with bromine atoms at the 2- and 4-positions on the phenyl ring. This compound is synthesized via the reaction of benzoyl chloride derivatives with 2,4-dibromoaniline under reflux conditions in polar aprotic solvents like acetonitrile . Its structure has been validated through spectroscopic methods (¹H NMR, ESI-MS) and crystallographic analysis in related analogs .

Pharmacologically, this compound derivatives have demonstrated potent anti-inflammatory activity, notably inhibiting prostaglandin E2 (PGE2) synthesis with low ulcerogenicity, making them promising candidates for drug development .

Properties

Molecular Formula

C13H9Br2NO

Molecular Weight

355.02 g/mol

IUPAC Name

N-(2,4-dibromophenyl)benzamide

InChI

InChI=1S/C13H9Br2NO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

WAKJWKVGCXBQNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,4-dibromophenyl)benzamide can be synthesized through the direct condensation of 2,4-dibromoaniline and benzoyl chloride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dibromophenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,4-dibromophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dibromophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings :

  • Bromine substituents (as in N-(2,4-dibromophenyl)benzamide) enhance anti-inflammatory potency compared to nitro or chloro analogs .
Halogenation Patterns
  • Brominated Derivatives : this compound exhibits higher metabolic stability than chlorinated analogs due to bromine’s larger atomic radius and lower electronegativity, which reduce enzymatic degradation .
  • Chlorinated Derivatives : N-(2,4-dichlorophenyl)benzamide is easier to synthesize (yields >90%) but shows weaker pharmacological activity .
Hybrid Scaffolds
  • N-(2,4-Dibromophenylcarbamothioyl)benzamide: Incorporation of a thiourea moiety enhances PGE2 inhibition (57–87% activity) compared to non-thiourea analogs .
  • N-Benzimidazolylmethyl-benzamide : Mannich base derivatives show dual analgesic and anti-inflammatory effects but higher ulcerogenicity than brominated analogs .

Computational and Crystallographic Insights

  • N-(2,4-Dichlorophenyl)benzamide: DFT calculations predict a high first hyperpolarizability (β = 3.12 × 10⁻³⁰ esu), suggesting utility in nonlinear optics .
  • 4-Bromo-N-(2-nitrophenyl)benzamide : Crystallographic studies reveal two molecules per asymmetric unit with intermolecular hydrogen bonding stabilizing the structure .

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